

# An In-depth Technical Guide to Chlorophosphorane Nomenclature and Classification

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## Compound of Interest

Compound Name: Chlorophosphorane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and classification of **chlorophosphoranes**, a class of pentavalent organophosphorus compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter these reactive chemical entities. The information is presented to facilitate a clear understanding of their naming conventions, structural diversity, and key characterization techniques.

## Nomenclature of Chlorophosphoranes

The systematic naming of **chlorophosphoranes** follows the nomenclature guidelines for organophosphorus compounds established by the International Union of Pure and Applied Chemistry (IUPAC).<sup>[1][2]</sup> A key feature in the nomenclature of hypervalent phosphorus compounds is the use of the  $\lambda$  (lambda) convention, which indicates a nonstandard valence state.

$\lambda^5$ -Phosphane Nomenclature:

**Chlorophosphoranes** are derivatives of the hypothetical parent hydride, phosphane ( $\text{PH}_5$ ), which is designated as a  $\lambda^5$ -phosphane. The core of the nomenclature involves treating the

**chlorophosphorane** as a substituted  $\lambda^5$ -phosphane. The substituents, including chlorine and any organic groups, are listed as prefixes in alphabetical order.

- General Structure:  $R_xPCl_{5-x}$
- IUPAC Format: (Substituents in alphabetical order)chloro- $\lambda^5$ -phosphane

Examples:

- $PCl_5$ : Pentachloro- $\lambda^5$ -phosphane
- $PhPCl_4$ : Tetrachloro(phenyl)- $\lambda^5$ -phosphane
- $Ph_2PCl_3$ : Trichloro(diphenyl)- $\lambda^5$ -phosphane
- $Ph_3PCl_2$ : Dichloro(triphenyl)- $\lambda^5$ -phosphane[3][4][5]

In common usage, the  $\lambda^5$  is often omitted when the pentavalent state is clear from the context, and the term "phosphorane" is frequently used. For instance,  $PCl_5$  is widely known as phosphorus pentachloride or pentachlorophosphorane.[6][7]

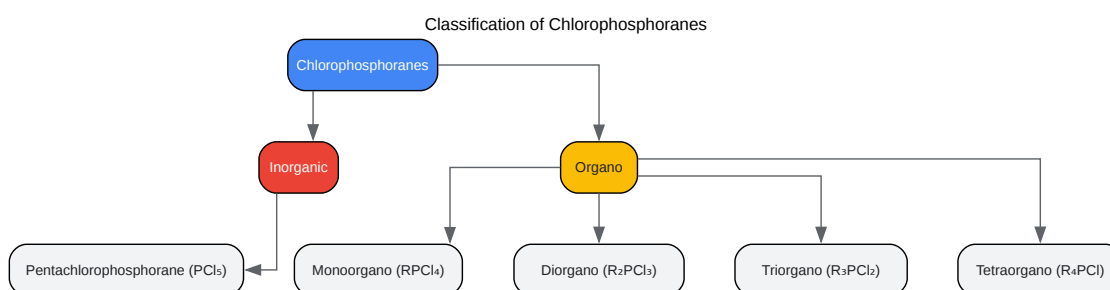
## Classification of Chlorophosphoranes

**Chlorophosphoranes** can be classified based on the number and nature of their organic and chloro substituents. A primary classification divides them into inorganic and organophosphoranes.

- Inorganic **Chlorophosphoranes**: These compounds contain only phosphorus and chlorine atoms. The most prominent example is phosphorus pentachloride ( $PCl_5$ ).
- Organochlorophosphoranes: These are compounds where one or more chlorine atoms in  $PCl_5$  have been replaced by organic groups (alkyl, aryl, etc.). They can be further sub-classified based on the number of organic substituents:
  - Monoorgano-chlorophosphoranes ( $RPCl_4$ )
  - Diorgano-chlorophosphoranes ( $R_2PCl_3$ )

- Triorgano-**chlorophosphoranes** ( $R_3PCl_2$ )
- Tetraorgano-**chlorophosphoranes** ( $R_4PCl$ )

The following diagram illustrates this classification scheme.



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### Classification of **Chlorophosphoranes**

## Quantitative Data

The structural and spectroscopic data of **chlorophosphoranes** are crucial for their identification and for understanding their reactivity. Below are tables summarizing key quantitative data for two representative **chlorophosphoranes**: pentachlorophosphorane ( $PCl_5$ ) and dichlorotriphenylphosphorane ( $Ph_3PCl_2$ ).

Table 1: Structural Data of Pentachlorophosphorane ( $PCl_5$ )

Parameter	Value	State	Reference
P-Cl (equatorial) bond length	2.02 Å	Gaseous	
P-Cl (axial) bond length	2.14 Å	Gaseous	
Cl(eq)-P-Cl(eq) bond angle	120°	Gaseous	[8]
Cl(eq)-P-Cl(ax) bond angle	90°	Gaseous	[8]
P-Cl bond length in $[\text{PCl}_4]^+$	1.94 Å	Solid	[9]
P-Cl bond length in $[\text{PCl}_6]^-$	2.14 - 2.19 Å	Solid	[9]

Note: In the solid state,  $\text{PCl}_5$  exists as an ionic lattice of  $[\text{PCl}_4]^+$  and  $[\text{PCl}_6]^-$  ions.[7][9]

Table 2: Spectroscopic Data for  $\text{PCl}_5$  and  $\text{Ph}_3\text{PCl}_2$

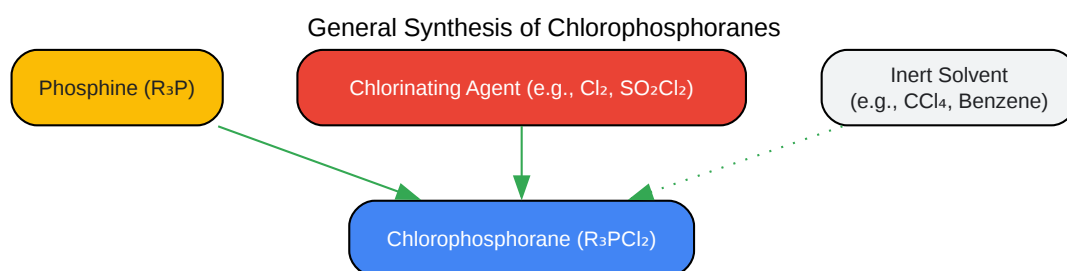
Compound	Technique	Parameter	Value	Reference
$\text{PCl}_5$	$^{31}\text{P}$ NMR	$\delta$ ( $[\text{PCl}_4]^+$ )	+86 ppm	[10][11]
		$\delta$ ( $\text{PCl}_5$ )	-80 ppm	[10][11]
		$\delta$ ( $[\text{PCl}_6]^-$ )	-295 ppm	[10][11]
IR (vapor)	P-Cl stretch ( $e'$ )	592 $\text{cm}^{-1}$	[12]	
	P-Cl stretch ( $a_2''$ )	465 $\text{cm}^{-1}$	[12]	
Raman (solution)	P-Cl stretch ( $a_1'$ )	394 $\text{cm}^{-1}$	[12]	
$\text{Ph}_3\text{PCl}_2$	$^{31}\text{P}$ NMR ( $\text{CD}_2\text{Cl}_2$ )	$\delta$	+60.2 ppm	[1]

## Experimental Protocols

The synthesis and characterization of **chlorophosphoranes** require specific experimental conditions due to their moisture sensitivity.

### Synthesis of Dichlorotriphenylphosphorane ( $\text{Ph}_3\text{PCl}_2$ )

The following diagram outlines the general synthetic scheme for the preparation of **chlorophosphoranes** from phosphines.



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#### General Synthesis of **Chlorophosphoranes**

Protocol:

- **Preparation of Reactants:** Triphenylphosphine ( $\text{Ph}_3\text{P}$ ) is dissolved in a dry, inert solvent such as carbon tetrachloride or benzene under an inert atmosphere (e.g., nitrogen or argon).
- **Chlorination:** A stream of dry chlorine gas ( $\text{Cl}_2$ ) is bubbled through the stirred solution of triphenylphosphine. Alternatively, a solution of sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) in the same solvent can be added dropwise.
- **Reaction Monitoring:** The reaction progress is monitored by the formation of a white precipitate of dichlorotriphenylphosphorane.

- Isolation: The product is isolated by filtration under an inert atmosphere.
- Purification: The collected solid is washed with the dry, inert solvent to remove any unreacted starting materials and byproducts.
- Drying and Storage: The purified dichlorotriphenylphosphorane is dried under vacuum and stored in a desiccator over a suitable drying agent (e.g.,  $P_2O_5$ ) due to its high moisture sensitivity.

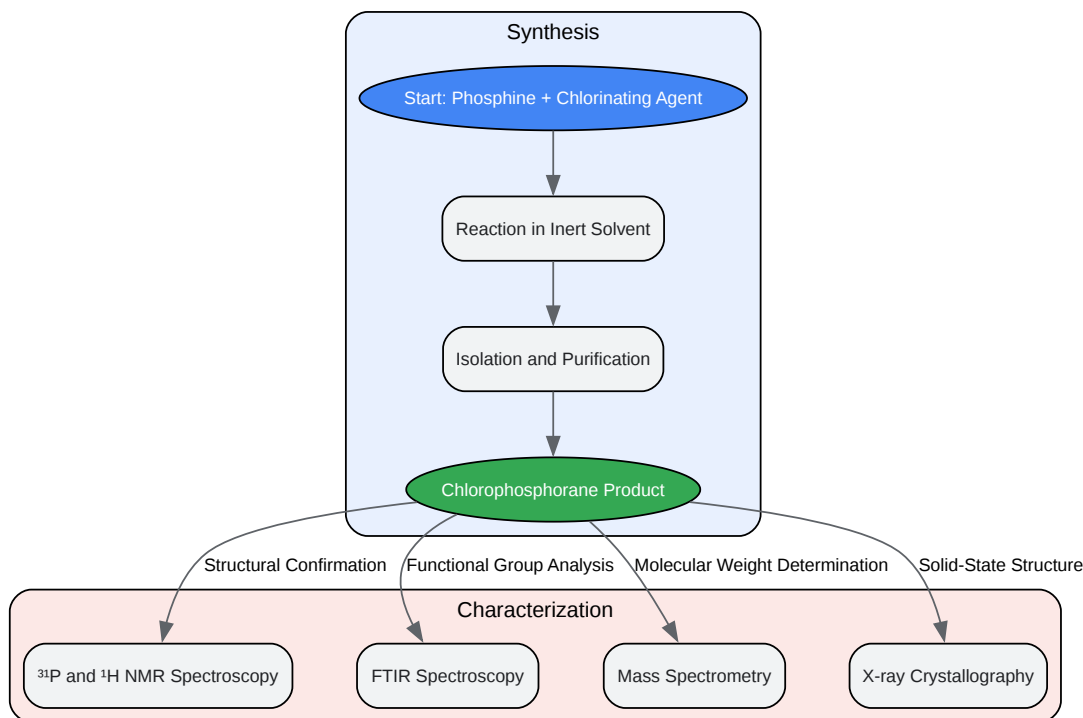
## Characterization Techniques

A combination of spectroscopic and analytical methods is employed to characterize **chlorophosphoranes**.

Experimental Workflow:

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a **chlorophosphorane**.

## Experimental Workflow for Chlorophosphorane Analysis

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## Experimental Workflow

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^{31}\text{P}$  NMR: This is the most informative technique for characterizing phosphorus compounds. The chemical shift ( $\delta$ ) is highly sensitive to the coordination number and the nature of the substituents on the phosphorus atom. For **chlorophosphoranes**, the  $^{31}\text{P}$  NMR signals typically appear in a distinct region of the spectrum.<sup>[13]</sup> Samples are prepared by dissolving the **chlorophosphorane** in a dry, deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_2\text{Cl}_2$ ) in an NMR tube under an inert atmosphere.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR: These spectra provide information about the organic substituents attached to the phosphorus atom.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the P-Cl and P-C bonds.<sup>[14][15]</sup> The sample is typically prepared as a mull (e.g., with Nujol) between KBr or CsI plates in a dry box to prevent hydrolysis.
- Mass Spectrometry (MS):
  - Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the **chlorophosphorane**.<sup>[16]</sup> Due to the reactivity of **chlorophosphoranes**, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferred to minimize fragmentation.
- X-ray Crystallography:
  - Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry in the solid state.<sup>[17]</sup> A suitable single crystal of the **chlorophosphorane** is grown, typically by slow evaporation of a saturated solution in an inert solvent, and mounted on a diffractometer for analysis.

## Conclusion

A systematic approach to the nomenclature and classification of **chlorophosphoranes** is essential for clear communication and understanding in the fields of chemistry and drug development. The IUPAC  $\lambda^5$ -phosphane nomenclature provides a robust framework for naming these compounds. Their classification based on the nature and number of substituents allows for a logical grouping of these reactive species. The experimental protocols and



characterization techniques outlined in this guide provide a foundation for the synthesis and analysis of **chlorophosphoranes**, enabling further exploration of their chemistry and potential applications.

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